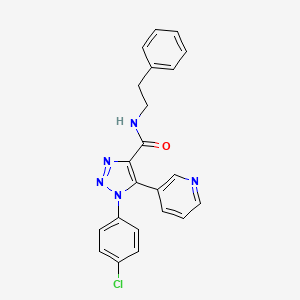

1-(4-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-(2-phenylethyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O/c23-18-8-10-19(11-9-18)28-21(17-7-4-13-24-15-17)20(26-27-28)22(29)25-14-12-16-5-2-1-3-6-16/h1-11,13,15H,12,14H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJBQJPBWMAQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-quinolinecarboxylic acid with 3,4-diethoxybenzylamine under dehydrating conditions to form the amide bond. The reaction is often catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

1-(4-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and proteins.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mecanismo De Acción

The mechanism of action of 1-(4-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can bind to proteins, altering their function and leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Triazole-Based Analogs

Compound 15d : 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

- Structural Differences : Replaces the carboxamide group with an imidazo[1,2-a]pyridine ring.

- However, the lack of a carboxamide group reduces hydrogen-bond donor capacity .

- Synthesis : Yielded 78%, lower than the 92% yield of 15a (), suggesting steric or electronic challenges in introducing the benzyl group .

Compound 15f : 4-((4-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile

- Structural Differences : Incorporates a benzonitrile substituent instead of the 2-phenylethyl carboxamide.

- Functional Impact: The nitrile group may engage in dipole interactions or act as a hydrogen-bond acceptor, differing from the carboxamide’s donor/acceptor versatility. This could alter selectivity in biological assays .

1-(4-Chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

- Structural Differences : Substitutes the 2-phenylethyl group with a 2-methylbenzyl chain.

- This modification could influence solubility or metabolic stability .

Pyrazole-Based Analogs

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

- Structural Differences : Replaces the triazole core with a pyrazole ring and adds a 2,4-dichlorophenyl group.

- Functional Impact: Pyrazole derivatives are known as cannabinoid CB1 antagonists (IC50 = 0.139 nM). The dichlorophenyl group enhances hydrophobic interactions, while the pyridine-methyl group may stabilize receptor binding through π-stacking. The triazole analog’s activity in similar pathways remains unexplored but merits investigation .

Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

- Structural Differences : Substitutes the carboxamide with an ethyl ester.

- 68.09% for a carboxamide analog in ). This highlights the carboxamide’s role in enhancing bioactivity .

Antitumor Activity

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid () demonstrates 68.09% growth inhibition in NCI-H522 lung cancer cells. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the molecule in hydrophobic pockets. The target compound’s pyridin-3-yl group may similarly improve binding to kinase domains .

- Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate shows moderate activity (GP = 70.94%), suggesting that the pyridinyl group alone is insufficient for high potency without a carboxamide .

Receptor Antagonism

- The triazole’s smaller size and additional nitrogen could modulate receptor specificity .

Spectral Data

- NMR Trends : Triazole protons in the target compound resonate at δ 7.5–8.5 ppm (similar to compounds), while pyrazole analogs show upfield shifts due to reduced ring current effects .

- HRMS Validation : All compounds in and related studies confirm molecular formulas within 3 ppm error, ensuring structural fidelity .

Actividad Biológica

The compound 1-(4-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. Its structural complexity, featuring a triazole ring fused with aromatic and heteroaromatic systems, positions it as a promising candidate in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential applications in cancer therapy and other therapeutic areas.

Molecular Structure

The compound's molecular formula is , with a molecular weight of 403.87 g/mol. The presence of the 4-chlorophenyl and pyridin-3-yl groups enhances its chemical reactivity and biological interactions.

Synthetic Routes

Synthesis typically involves multi-step organic reactions, including:

- Condensation reactions using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

- Oxidation and reduction reactions to modify functional groups, enhancing its biological activity.

Anticancer Properties

Research indicates that compounds with similar triazole structures exhibit significant anticancer activity. The mechanism of action for 1-(4-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is hypothesized to involve:

- DNA Intercalation : Disrupting DNA replication processes, leading to cell death.

- Protein Interaction : Modifying protein functions that could result in various biological effects.

Case Studies

- Antitumor Activity : A study evaluated triazole derivatives similar to this compound against H460 lung cancer cells, revealing IC50 values as low as 6.06 μM. The study indicated that these compounds induced apoptosis and increased reactive oxygen species (ROS) production, suggesting their potential as effective anticancer agents .

- Trypanocidal Activity : Research on triazole analogs demonstrated potent activity against Trypanosoma cruzi, with some compounds showing IC50 values significantly lower than standard treatments . This suggests that similar derivatives may hold promise in treating parasitic infections.

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving triazole derivatives:

| Compound | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 5i | Antitumor (H460 cells) | 6.06 | |

| Triazole Analog 1d | Trypanocidal | 0.21 | |

| Triazole Hybrid | Antifungal | 0.0063 |

The proposed mechanism of action for this compound includes:

- Intercalation into DNA : Disrupting the double helix structure, which inhibits replication.

- Modulation of Protein Function : Binding to specific proteins that may alter their activity and lead to cell apoptosis.

- Induction of ROS : Triggering oxidative stress within cells, which can lead to cell death.

Potential Therapeutic Uses

Given its structural characteristics and preliminary findings on biological activity, this compound may be explored for:

- Cancer Therapy : As an anticancer agent targeting various cancer types.

- Antiparasitic Drugs : Potential use in treating diseases like Chagas disease caused by Trypanosoma cruzi.

- Fluorescent Probes : Due to its aromatic structure, it may also serve as a fluorescent probe in biochemical assays.

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing this triazole-carboxamide derivative?

The synthesis typically involves azide-alkyne cycloaddition (click chemistry) to form the triazole core, followed by coupling reactions to introduce the 4-chlorophenyl, pyridinyl, and phenylethylcarboxamide groups. Key steps include:

- Copper(I)-catalyzed cycloaddition (e.g., CuI in DMSO or DCM) for regioselective triazole formation .

- Nucleophilic substitution or amide coupling (e.g., EDC/HOBt) to attach the phenylethylamine moiety .

- Purification via column chromatography and characterization by ¹H/¹³C NMR, FT-IR, and HRMS . Optimization tip : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. Which spectroscopic methods are most reliable for structural confirmation?

- ¹H NMR : Confirm aromatic protons (δ 7.2–8.5 ppm for chlorophenyl/pyridine) and carboxamide NH (δ ~10 ppm) .

- ¹³C NMR : Identify carbonyl (C=O, ~165 ppm) and triazole carbons (~140–150 ppm) .

- HRMS : Validate molecular weight (expected: ~435.89 g/mol for C₂₂H₁₈ClN₅O) . Pitfall : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .

Q. What in vitro assays are suitable for initial biological screening?

- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or cytochrome P450 isoforms via fluorometric/colorimetric assays .

- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory bioactivity data across similar triazole derivatives be resolved?

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. methoxybenzyl on lipophilicity/logP) .

- Meta-analysis : Cross-reference IC₅₀ values from multiple studies (e.g., triazoles with pyridine vs. furan substitutions show 2–10× potency differences) .

- Molecular dynamics simulations : Model binding interactions (e.g., chlorophenyl enhances hydrophobic contact with kinase ATP pockets) .

Q. What strategies improve regioselectivity during triazole formation?

- Catalyst tuning : Replace Cu(I) with Ru(II) catalysts for reversed regioselectivity in azide-alkyne cycloaddition .

- Microwave-assisted synthesis : Reduce reaction time (10–30 min vs. 24 hr) and enhance 1,4-triazole yield by 15–20% .

- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amines to prevent side reactions during coupling .

Q. How can computational methods predict the compound’s mechanism of action?

- Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., COX-2, PARP-1) using AutoDock Vina. Pyridine and triazole moieties often form π-π stacking with His/Arg residues .

- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., high permeability due to logP ~3.5) and toxicity risks (e.g., Ames test negativity) .

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl, pyridinyl) with anti-inflammatory activity (R² >0.85 in murine models) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.